1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Regioisomer differentiation Lipophilicity Membrane permeability

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS 956711-44-7) is a bifunctional heterocyclic scaffold comprising a 2,6-dimethylpyrimidine moiety N-linked at the 4-position to a 3-methyl-5-amino-1H-pyrazole core. With a molecular formula of C₁₀H₁₃N₅ and molecular weight of 203.24 g·mol⁻¹, the compound presents a single hydrogen bond donor (primary amine), four hydrogen bond acceptors, one rotatable bond, a computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 69.6 Ų.

Molecular Formula C10H13N5
Molecular Weight 203.249
CAS No. 956711-44-7
Cat. No. B2887171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
CAS956711-44-7
Molecular FormulaC10H13N5
Molecular Weight203.249
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2C(=CC(=N2)C)N
InChIInChI=1S/C10H13N5/c1-6-5-10(13-8(3)12-6)15-9(11)4-7(2)14-15/h4-5H,11H2,1-3H3
InChIKeyTVPSRLKEWQZEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS 956711-44-7): A Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry Procurement


1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS 956711-44-7) is a bifunctional heterocyclic scaffold comprising a 2,6-dimethylpyrimidine moiety N-linked at the 4-position to a 3-methyl-5-amino-1H-pyrazole core [1]. With a molecular formula of C₁₀H₁₃N₅ and molecular weight of 203.24 g·mol⁻¹, the compound presents a single hydrogen bond donor (primary amine), four hydrogen bond acceptors, one rotatable bond, a computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 69.6 Ų [2]. These properties place it within oral drug-like chemical space (Lipinski rule of five compliant) while the free 5-amino group on the pyrazole ring provides a synthetic handle for further derivatization. Commercially available at 95–98% purity from multiple suppliers including Enamine (EN300-102257), CymitQuimica (3D-GNB71144), and MolCore , the compound is positioned as a versatile small-molecule scaffold for kinase inhibitor lead generation and fragment-based drug discovery programs.

Why Generic Pyrazole-Pyrimidine Building Blocks Cannot Substitute for 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine in SAR-Driven Procurement


Despite sharing the C₁₀H₁₃N₅ molecular formula and identical molecular weight (203.24 g·mol⁻¹) with its closest regioisomer 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 475653-98-6), the target compound exhibits a computed XLogP3 of 1.4 versus 0.1 for the regioisomer—a 1.3 log-unit difference that corresponds to an approximately 20-fold difference in lipophilicity and predicted membrane permeability [1]. This divergence arises from the distinct electronic environment created by the 2,6-dimethylpyrimidin-4-yl attachment geometry, which positions both methyl groups ortho to the pyrazole N-linkage, introducing steric constraints absent in the 4,6-dimethylpyrimidin-2-yl isomer [2]. Generic substitution between these regioisomers would confound any structure-activity relationship (SAR) campaign by altering at least three parameters simultaneously: lipophilicity-driven pharmacokinetics, target-binding steric complementarity, and metabolic soft-spot exposure at the pyrimidine methyl positions. The presence of the free 5-amino group further distinguishes this scaffold from the corresponding 4-carboxylic acid analog (CAS 1466076-30-1, MW 232.24) and the 4(3H)-one analog (CAS 1350989-15-9, MW 219.24), each of which introduces different hydrogen-bonding pharmacophores incompatible with amine-targeted derivatization strategies .

Quantitative Differentiation Evidence for 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS 956711-44-7) Against Closest Analogs


Regioisomeric Lipophilicity Differentiation: XLogP3 of 1.4 vs. 0.1 for the Closest Regioisomer (CAS 475653-98-6)

The target compound 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS 956711-44-7) exhibits a computed XLogP3 of 1.4, compared with an XLogP3 of 0.1 for its closest regioisomer 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 475653-98-6), a difference of +1.3 log units [1]. Both compounds share identical molecular formula (C₁₀H₁₃N₅), identical molecular weight (203.24 g·mol⁻¹), and identical hydrogen bond donor/acceptor counts (1 HBD, 4 HBA), making the lipophilicity shift the dominant physicochemical differentiator [2].

Regioisomer differentiation Lipophilicity Membrane permeability Drug-likeness

Steric and Electronic Differentiation at the Pyrimidine-Pyrazole Junction: 2,6-Dimethyl vs. 4,6-Dimethyl Substitution

The target compound features a 2,6-dimethylpyrimidine substitution pattern linked through the pyrimidine 4-position to the pyrazole N1, placing both methyl groups in ortho relationship to the N-linkage. In contrast, the regioisomer (CAS 475653-98-6) attaches through the pyrimidine 2-position with methyl groups at positions 4 and 6, creating a para-like arrangement [1]. The target compound possesses only 1 rotatable bond (pyrimidine-pyrazole linkage), identical to the regioisomer, but the ortho-dimethyl arrangement creates greater steric encumbrance around the hinge-binding pyrimidine nitrogen atoms [2]. This structural feature is relevant to kinase inhibitor design: the 2,6-dimethylpyrimidine motif is a recognized hinge-binding scaffold in ATP-competitive kinase inhibitors, and the ortho-methyl groups can enforce selectivity by sterically clashing with kinases bearing bulky gatekeeper residues [3].

Steric hindrance Kinase hinge-binding Conformational restriction Scaffold geometry

Free 5-Amino Synthetic Handle vs. Carboxylic Acid and Oxo Analogs: Derivatization Versatility

The target compound presents a free primary aromatic amine at the pyrazole 5-position (SMILES: N2C(=CC(=N2)C)N), enabling direct acylation, sulfonylation, reductive amination, or urea formation without protecting group manipulation. This contrasts with three closest analogs: (i) 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1466076-30-1, MW 232.24), which offers a carboxylic acid handle requiring activation for amide coupling; (ii) 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 1350989-15-9, MW 219.24), where the pyrimidine 4-one tautomerism complicates regioselective derivatization; and (iii) the des-methyl analog 1-(2,6-dimethylpyrimidin-4-yl)-1H-pyrazol-5-amine, which lacks the methyl group at pyrazole position 3 that provides additional lipophilicity and metabolic shielding . The primary amine also serves as a hydrogen bond donor (HBD = 1), enabling target engagement through hydrogen bonding while offering a single, chemically orthogonal reactive site amenable to parallel synthesis workflows [1].

Synthetic tractability Amine derivatization Amide coupling Library enumeration

Antibacterial Scaffold Precedent: Structurally Congeneric 1-(2,6-Dimethylpyrimidin-4-yl)pyrazoles Show MIC = 4 μg/mL Against E. coli

A series of 4-substituted-3-aryl-1-(2,6-dimethylpyrimidin-4-yl)pyrazoles, which share the identical 1-(2,6-dimethylpyrimidin-4-yl)pyrazole core scaffold with the target compound, were evaluated for in vitro antibacterial activity. Two compounds—3-(4-anisyl)-1-(2,6-dimethylpyrimidin-4-yl)pyrazole-4-carboxaldehyde (2b) and 3-(2-thienyl)-1-(2,6-dimethylpyrimidin-4-yl)pyrazole-4-carboxaldehyde (2g)—demonstrated minimum inhibitory concentration (MIC) values of 4 μg/mL against Escherichia coli (MTCC 51), equipotent to the clinical antibiotics streptomycin and chloramphenicol [1]. Compounds 4b and 4d displayed MIC values of 8 μg/mL against the same strain. While the target compound itself has not been reported in this specific antibacterial assay, the validated activity of close structural congeners establishes the 1-(2,6-dimethylpyrimidin-4-yl)pyrazole core as a productive scaffold for antimicrobial lead discovery [2].

Antibacterial Gram-negative MIC Scaffold validation

Commercial Availability and Purity Gradient: Multi-Vendor Sourcing at 95–98% Purity with ISO-Certified Quality

The target compound is available from at least five independent commercial suppliers with documented purity specifications: Enamine (EN300-102257, purity 95%), CymitQuimica (3D-GNB71144, 25 mg at €245.00, purity 95%), MolCore (NLT 97%, ISO-certified), Chemscene (CS-0230090, purity ≥98%), and Leyan (1300760, purity 95%) [1]. In comparison, the closest regioisomer (CAS 475653-98-6) is listed at fewer vendors (AKSci 6494AB at 95%, ChemDiv F2164-0008), indicating narrower commercial availability . The target compound benefits from supply redundancy across North American, European, and Asian sources, with storage conditions standardized at 2–8°C sealed in dry environments .

Commercial availability Purity Supply chain ISO certification

Drug-Likeness Profile: TPSA 69.6 Ų and Single HBD Position the Scaffold for CNS-Penetrant Kinase Inhibitor Design

The target compound possesses a topological polar surface area (TPSA) of 69.6 Ų, which falls below the commonly cited threshold of 90 Ų for predicted blood-brain barrier (BBB) penetration, and well below the 140 Ų limit for oral absorption [1]. Combined with a single hydrogen bond donor (HBD = 1), XLogP3 of 1.4, and molecular weight of 203.24 g·mol⁻¹, the compound occupies a favorable region of CNS drug-like chemical space distinct from the oxo analog (CAS 1350989-15-9) which introduces an additional H-bond acceptor from the pyrimidinone carbonyl, increasing polarity and likely elevating TPSA [2]. The single rotatable bond further contributes to low conformational entropy, a property associated with higher probability of crystallographic binding pose resolution in fragment-based drug discovery [3].

CNS drug-likeness TPSA Blood-brain barrier Physicochemical profiling

Recommended Application Scenarios for 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring CNS-Penetrant Physicochemical Profiles

With a TPSA of 69.6 Ų (comfortably below the 90 Ų BBB threshold), a single H-bond donor, and XLogP3 of 1.4, this scaffold is optimally suited for fragment-based screening libraries targeting CNS kinases such as LRRK2, TTK/MPS1, or CK1δ [1]. The 2,6-dimethylpyrimidine moiety provides a validated kinase hinge-binding motif while the ortho-methyl groups offer steric selectivity filtering against kinases with small gatekeeper residues. Procurement for fragment libraries benefits from multi-vendor availability at ≥95% purity with ISO-certified options [2].

Antibacterial Lead Expansion Using the Validated 1-(2,6-Dimethylpyrimidin-4-yl)pyrazole Core

Structurally congeneric 4-substituted-3-aryl-1-(2,6-dimethylpyrimidin-4-yl)pyrazoles have demonstrated MIC = 4 μg/mL against E. coli, equipotent to streptomycin and chloramphenicol [3]. The target compound's free 5-amino group enables direct diversification via acylation or sulfonylation to generate focused antibacterial libraries without protection/depletion steps, accelerating SAR exploration against Gram-negative pathogens including multidrug-resistant strains.

Kinase Selectivity Profiling via Regioisomeric Comparator Studies

The +1.3 log-unit XLogP3 difference between the target compound (1.4) and its 4,6-dimethylpyrimidin-2-yl regioisomer (0.1) enables paired-compound selectivity profiling across kinase panels [1]. Researchers can use matched molecular pair analysis to deconvolute the contributions of lipophilicity versus steric complementarity to kinase binding, distinguishing passive membrane-driven potency from genuine target engagement—a critical study design for lead optimization programs.

Parallel Library Synthesis Leveraging the Single Primary Amine Handle

The single, chemically orthogonal primary amine at the pyrazole 5-position (HBD = 1, no competing nucleophilic sites) enables high-throughput parallel derivatization via amide coupling, sulfonamide formation, or reductive amination under standard medicinal chemistry conditions [2]. This contrasts with the carboxylic acid analog (CAS 1466076-30-1) requiring activation reagents, and the oxo analog (CAS 1350989-15-9) subject to tautomeric ambiguity, making the target scaffold the preferred choice for automated library synthesis platforms where reaction robustness and product homogeneity are paramount .

Quote Request

Request a Quote for 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.